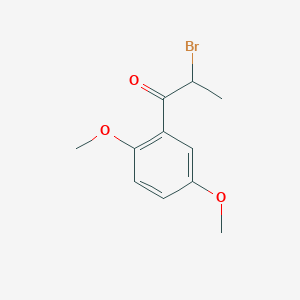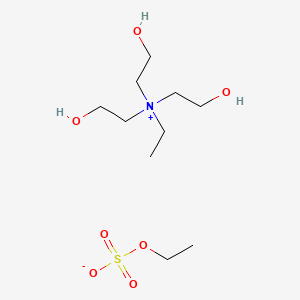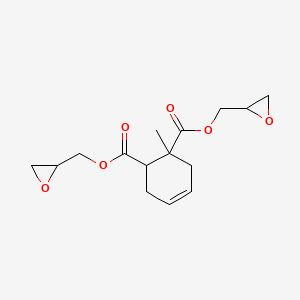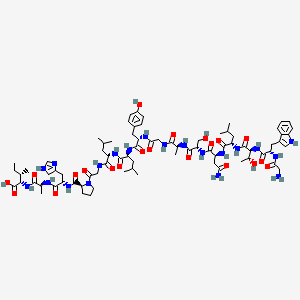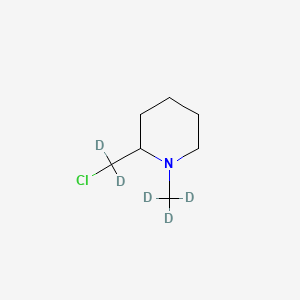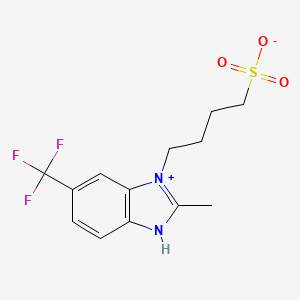
2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt is a chemical compound with the molecular formula C13H15F3N2O3S It is known for its unique structure, which includes a benzimidazolium core substituted with methyl, sulfobutyl, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Substitution Reactions: The methyl, sulfobutyl, and trifluoromethyl groups are introduced through a series of substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Formation of Inner Salt: The final step involves the formation of the inner salt by reacting the substituted benzimidazole with appropriate sulfonating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring consistent product quality.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.
化学反应分析
Types of Reactions
2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen or metal hydrides, potentially altering the sulfobutyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to:
Bind to Specific Enzymes: The benzimidazolium core can interact with enzyme active sites, potentially inhibiting their activity.
Modulate Cellular Pathways: The compound may influence cellular signaling pathways, leading to changes in cell behavior.
Induce Oxidative Stress: The trifluoromethyl group can generate reactive oxygen species, contributing to its biological effects.
相似化合物的比较
Similar Compounds
2-Methyl-3-sulfobutyl-benzimidazolium inner salt: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-Sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt: Lacks the methyl group, affecting its reactivity and applications.
2-Methyl-5-trifluoromethyl-benzimidazolium inner salt: Lacks the sulfobutyl group, leading to variations in its solubility and interactions.
Uniqueness
2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt is unique due to the presence of all three substituents (methyl, sulfobutyl, and trifluoromethyl) on the benzimidazolium core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C13H15F3N2O3S |
|---|---|
分子量 |
336.33 g/mol |
IUPAC 名称 |
4-[2-methyl-6-(trifluoromethyl)-3H-benzimidazol-1-ium-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C13H15F3N2O3S/c1-9-17-11-5-4-10(13(14,15)16)8-12(11)18(9)6-2-3-7-22(19,20)21/h4-5,8H,2-3,6-7H2,1H3,(H,19,20,21) |
InChI 键 |
GNSFORWLEFLAAC-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C2=C(N1)C=CC(=C2)C(F)(F)F)CCCCS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


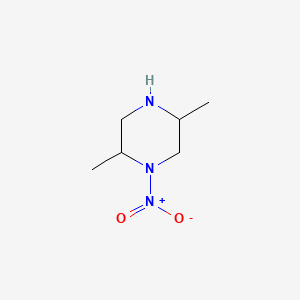
![tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate](/img/structure/B13828515.png)


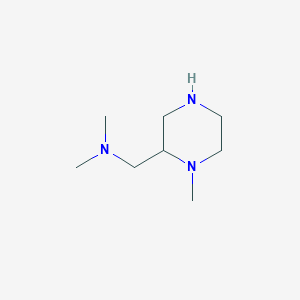
![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)
